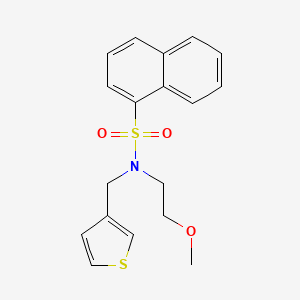

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

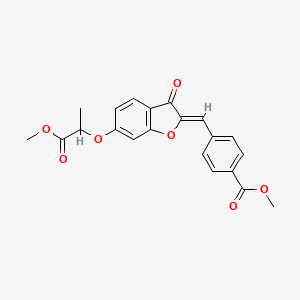

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide, also known as MTNSS, is a sulfonamide compound that has been widely used in scientific research. This compound has shown promising results in various applications, including cancer research and drug development.

Aplicaciones Científicas De Investigación

PET Imaging Agents

Naphthalene-sulfonamides have been explored as potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor involved in various biological processes. These compounds, synthesized with Carbon-11 labeling, demonstrate the potential of naphthalene-sulfonamides in the development of novel PET imaging agents, providing insights into their utility in medical diagnostics and research into human diseases (Wang et al., 2008).

Protein Binding Studies

Sulfonamide compounds have also been used to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This research, employing fluorescent probe techniques, reveals the hydrophobic nature of the binding mechanism and underscores the role of aromatic rings in the interaction, highlighting the chemical's relevance in understanding protein-ligand interactions (Jun et al., 1971).

Thiophene Synthesis

The compound has been implicated in the synthesis of thiophene through sulfur monoxide transfer processes, demonstrating its utility in organic synthesis and the preparation of sulfur-containing heterocycles. This application is pivotal in synthesizing compounds with potential pharmaceutical and electronic properties (Grainger et al., 2011).

Nerve Growth Factor Potentiation

Naphthalene-sulfonamides have been synthesized for potential therapeutic applications, such as potentiating nerve growth factor-induced neurite outgrowth. This suggests the compound's relevance in neuroscientific research and its potential therapeutic applications in neurodegenerative diseases and nerve damage repair (Williams et al., 2010).

Fuel Cell Applications

Sulfonated naphthalene dianhydride based polyimide copolymers, related to the compound , have been studied for their potential in fuel cell applications. These copolymers exhibit significant proton conductivity and methanol permeability, suggesting the compound's utility in developing efficient and durable proton-exchange membranes for fuel cells (Einsla et al., 2005).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-22-11-10-19(13-15-9-12-23-14-15)24(20,21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSMLLRIRUEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)

![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)